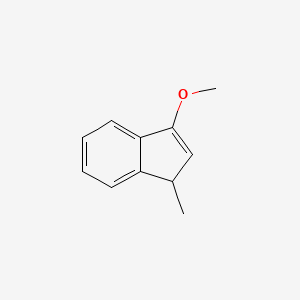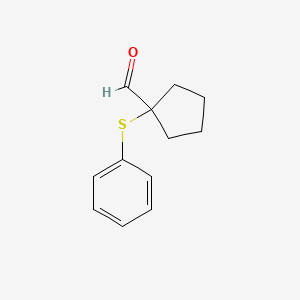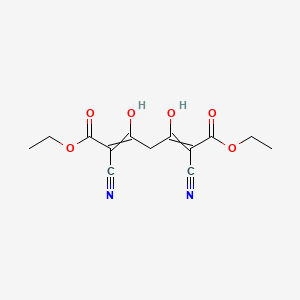
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is an organic compound with a complex structure that includes cyano, hydroxy, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate typically involves multi-step organic reactions. One common method involves the reaction of diethyl malonate with cyanoacetic acid under basic conditions, followed by a series of condensation and hydrolysis reactions to introduce the cyano and hydroxy groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is effective for reducing cyano groups.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can react with the ester groups under basic conditions.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alcohols or ethers.
Aplicaciones Científicas De Investigación
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
Mecanismo De Acción
The mechanism of action of Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate involves its interaction with molecular targets through its functional groups. The cyano groups can form hydrogen bonds with biological macromolecules, while the hydroxy groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate: Similar in having hydroxy and ester groups but differs in the presence of iodine atoms.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Shares the cyano groups but has a quinone structure instead of an ester.
Uniqueness
Diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate is unique due to its combination of cyano, hydroxy, and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic and applied chemistry.
Propiedades
Número CAS |
116161-63-8 |
|---|---|
Fórmula molecular |
C13H14N2O6 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
diethyl 2,6-dicyano-3,5-dihydroxyhepta-2,5-dienedioate |
InChI |
InChI=1S/C13H14N2O6/c1-3-20-12(18)8(6-14)10(16)5-11(17)9(7-15)13(19)21-4-2/h16-17H,3-5H2,1-2H3 |
Clave InChI |
PDCPNXWCQFQAGG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(CC(=C(C#N)C(=O)OCC)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis{8-[(E)-(hydrazinylmethylidene)amino]octyl}guanidine](/img/structure/B14312787.png)
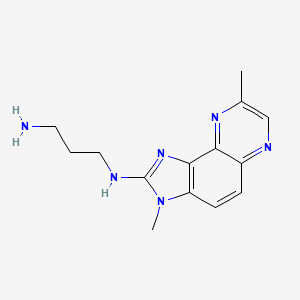
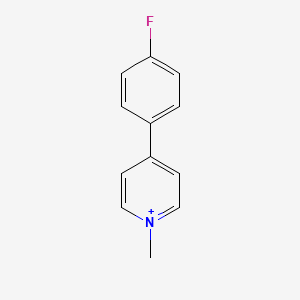
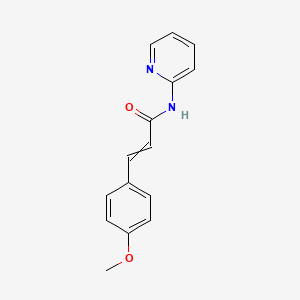
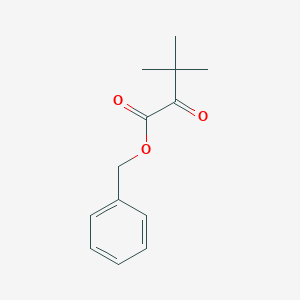
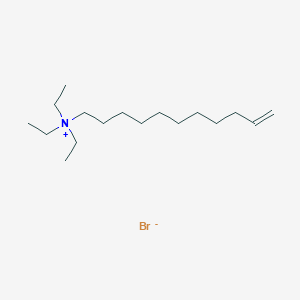
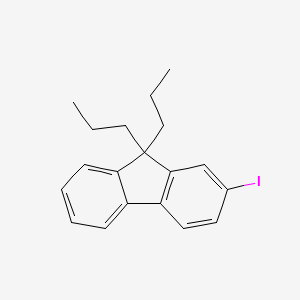
![6-[(2-Amino-4,5-dimethylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14312801.png)

![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)

